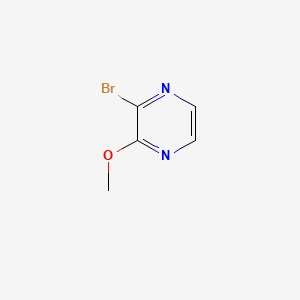

2-Bromo-3-methoxypyrazine

Descripción

Contextualization within Halogenated Pyrazine (B50134) Heterocyclic Chemistry

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The introduction of halogen atoms, such as bromine, to the pyrazine core creates a class of compounds known as halogenated pyrazines. These compounds are of particular interest due to the reactivity imparted by the halogen substituent. The bromine atom in 2-Bromo-3-methoxypyrazine serves as a reactive handle, enabling a variety of chemical transformations.

The presence of both a bromo and a methoxy (B1213986) group on the pyrazine ring influences its electronic properties and reactivity. The methoxy group, an electron-donating group, and the bromine atom, an electron-withdrawing group, create a unique electronic environment that can direct the outcome of chemical reactions. This strategic placement of functional groups is crucial in the design and synthesis of more complex molecules.

Significance as a Versatile Synthetic Intermediate and Molecular Probe

The utility of this compound lies in its role as a versatile synthetic intermediate. The bromine atom provides a site for various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions allow for the introduction of a wide array of functional groups, making it a key building block in the construction of complex molecular frameworks for pharmaceuticals and materials science.

For instance, this compound can participate in palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings. rsc.org In a notable example, the Suzuki coupling of 2,5-dibromo-3-methoxypyrazine (B1588872) with a protected indolylboronic acid resulted in the selective arylation at the 2-position, a regioselectivity attributed to the directing effect of the adjacent methoxy group. rsc.orgresearchgate.net

Beyond its role as a synthetic building block, this compound and its derivatives are also explored for their potential as molecular probes. These probes are instrumental in chemical biology for investigating biological pathways and interactions at a molecular level. The specific substitution pattern of this compound can influence its interactions with biological targets like enzymes and receptors.

The synthesis of this compound itself can be achieved through methods such as the direct bromination of 3-methoxypyrazine. This process typically involves reacting 3-methoxypyrazine with bromine in a sodium hydroxide (B78521) solution under controlled, low-temperature conditions to prevent side reactions.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| Boiling Point | 201.4 ± 35.0 °C at 760 Torr (Predicted) |

| Density | 1.628 ± 0.06 g/cm³ at 20°C (Predicted) |

| Flash Point | 75.6 ± 25.9 °C (Predicted) |

| pKa | -1.53 ± 0.10 (Predicted) |

Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1209905-41-8 |

| MDL Number | MFCD15146832 |

| InChI | InChI=1S/C5H5BrN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTABKNMXIIQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672144 | |

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209905-41-8 | |

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Studies of 2 Bromo 3 Methoxypyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methoxypyrazine

The bromine atom at the C2 position of this compound serves as an excellent electrophilic site for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthesis for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org The general mechanism for these transformations typically involves an oxidative addition of the aryl bromide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. This compound and its derivatives are effective substrates in these reactions. For instance, in studies related to the synthesis of the marine alkaloid Dragmacidin D, the Suzuki coupling of 2,5-dibromo-3-methoxypyrazine (B1588872) with tosyl-protected indolylboronic acids was investigated. researchgate.net The reaction demonstrated high regioselectivity, with the coupling occurring preferentially at the C2 position, which is adjacent to the methoxy (B1213986) group. researchgate.netrsc.org This selectivity is attributed to the electronic influence of the methoxy group, which activates the adjacent C-Br bond towards oxidative addition by the palladium catalyst. rsc.org

Table 1: Example of Suzuki-Miyaura Coupling with a Dihalogenated Methoxypyrazine

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

| 2,5-Dibromo-3-methoxypyrazine | N-Tosyl-indol-2-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(N-Tosyl-indol-2-yl)-5-bromo-3-methoxypyrazine | 60% | researchgate.net |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) species. rsc.orgnumberanalytics.com This reaction is a cornerstone for synthesizing substituted alkynes and has been extensively applied in pyrazine (B50134) chemistry. rsc.org While specific studies focusing solely on this compound are not extensively detailed, halogenated pyrazines are generally excellent substrates for this transformation. rsc.org For example, chloropyrazine reacts quantitatively with phenylacetylene, and various functionalized dichloropyrazines undergo Sonogashira coupling to create π-conjugated systems. rsc.org The reactivity of the C-Br bond in this compound makes it a suitable candidate for Sonogashira reactions to introduce alkyne moieties, a common strategy in the synthesis of pharmaceuticals and functional materials. rsc.orgorganic-chemistry.org

Beyond the Suzuki reaction, the reactive C-Br bond of this compound is amenable to other important cross-coupling protocols.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. researchgate.net It is a powerful tool for C-C bond formation and has been used with halogenated pyrazines, where the pyrazine moiety can act as either the electrophile or, after metallation, the nucleophilic partner. researchgate.net

Stille Coupling : Involving the reaction of an organostannane with an organic halide, the Stille coupling is another key palladium-catalyzed transformation. The bromine atom on the pyrazine ring provides a reactive site for such couplings. For example, in synthetic routes related to Dragmacidin D, chemoselective Stille coupling has been employed on complex pyrazine intermediates bearing multiple halogen atoms. researchgate.net

Kumada Coupling : As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is effective for creating C-C bonds with aryl and vinyl halides, making this compound a viable substrate for this transformation. wikipedia.org

In pyrazine systems containing multiple halogen atoms, controlling the site of reaction is crucial for synthesizing complex, unsymmetrically substituted molecules. The regioselectivity of cross-coupling reactions is governed by a combination of electronic and steric factors, as well as the nature of the halogen itself. researchgate.net

For polyhalogenated diazines like pyrazines, the general order of reactivity for different halogens is I > Br > Cl, which correlates with the decreasing bond dissociation energy of the carbon-halogen bond. nih.govscispace.com This intrinsic reactivity difference is often exploited for sequential couplings.

In cases with identical halogens, the electronic environment of the pyrazine ring dictates the selectivity. For 2,5-dibromo-3-methoxypyrazine, the electron-donating methoxy group at the C3 position directs the oxidative addition of palladium to the adjacent C2 position over the more distant C5 position. researchgate.netrsc.org Quantitative reactivity models have been developed that predict this selectivity, calculating a significantly lower activation energy for oxidative addition at C2. researchgate.netrsc.org This directing effect is a key principle in the strategic functionalization of substituted polyhalogenated heterocycles.

Table 2: Factors Influencing Regioselectivity in Polyhalogenated Pyrazine Coupling

| Factor | Influence on Selectivity | Example | Reference |

| Halogen Identity | Reactivity order: I > Br > Cl. Allows for sequential, site-selective coupling. | Coupling at C-I before C-Cl in 2-iodo-5-chloro-3-methoxypyrazine. | scispace.com |

| Electronic Effects | Electron-donating groups (e.g., -OCH₃) activate the adjacent position towards oxidative addition. | Methoxy group at C3 directs coupling to C2 in 2,5-dibromo-3-methoxypyrazine. | researchgate.netrsc.org |

| Catalyst/Ligand | The choice of palladium catalyst and phosphine (B1218219) ligand can sometimes override intrinsic reactivity trends. | Ligand choice can influence selectivity between C2 and C6 in certain dichloropyridines. | whiterose.ac.uk |

Negishi, Stille, and Kumada Coupling Applications

Nucleophilic Substitution Reactions at Pyrazine Ring Positions

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). chemicalbook.com The bromine atom in this compound is a good leaving group and can be displaced by a variety of nucleophiles. This provides a direct route to introduce heteroatom substituents at the C2 position. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For example, reacting this compound with reagents such as sodium methoxide (B1231860) or potassium thiolate in polar solvents leads to the formation of the corresponding 2-substituted-3-methoxypyrazines.

Oxidative Addition Processes in Catalytic Cycles

Oxidative addition is the pivotal first step in most palladium-catalyzed cross-coupling cycles involving aryl halides. rhhz.netrsc.org In this process, the low-valent Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a high-valent Pd(II) organometallic complex. rsc.org This step is often rate-determining and, crucially, selectivity-determining in polyhalogenated systems. scispace.com

The reactivity of the C-Br bond towards oxidative addition is highly influenced by the electronic properties of the pyrazine ring. rsc.org For this compound, the methoxy group at C3 enhances the electron density of the ring, but its placement directs the regioselectivity of the addition. Computational and experimental studies have established that for substrates like 2,5-dibromo-3-methoxypyrazine, oxidative addition occurs preferentially at the C2 position. rsc.orgrsc.org This is because the transition state for the addition at C2 is stabilized by the adjacent methoxy group. rsc.org Quantitative models based on molecular descriptors have been developed to predict the free energies of activation for oxidative addition (ΔG‡OA), confirming the favorability of the C2 site in methoxy-substituted halopyrazines. scispace.comrsc.org

Quantitative Reactivity Mapping and Predictive Models

Predicting chemical reactivity based on molecular structure is a significant challenge in chemical synthesis. semanticscholar.org To address this, quantitative structure-reactivity models have been developed for the oxidative addition of (hetero)aryl electrophiles to palladium(0) complexes, a key step that often governs the rate and selectivity of cross-coupling reactions. semanticscholar.orgscispace.comscispace.com These models are constructed by correlating experimentally determined relative rates of oxidative addition with easily calculated molecular descriptors. scispace.comrsc.org

A comprehensive reactivity model was developed by measuring the relative rates for a library of 79 (hetero)aryl chlorides, bromides, and triflates reacting with a catalytically relevant Pd(0) complex, Pd(PCy₃)₂. rsc.org The relative free energies of activation (ΔG‡OA) were determined from product ratios measured by ³¹P NMR spectroscopy, creating a reactivity scale spanning over seven orders of magnitude. scispace.com This experimental data was then correlated with molecular descriptors obtained from density functional theory (DFT) calculations, such as electrostatic potential (ESP) values and anion stability (pKa of the leaving group's conjugate acid), to build a predictive multivariate linear regression model. scispace.comrsc.org

These predictive models have proven valuable in synthetic planning, as demonstrated in the synthesis of the marine alkaloid Dragmacidin D. researchgate.net The synthesis relies on sequential, regioselective cross-coupling reactions on a dihalogenated pyrazine core. scispace.comresearchgate.net Predictive models for the free energy of activation of oxidative addition (ΔG‡OA) can retrospectively rationalize and prospectively guide the choice of reactants and reaction sequence. semanticscholar.orgscispace.com For instance, in a synthetic approach using 2,5-dibromo-3-methoxypyrazine, model studies established that regioselective coupling at the C2 position is possible. researchgate.net The predictive model quantifies this selectivity, calculating a difference in activation energy (ΔΔG‡OA) of 5.1 kJ mol⁻¹, which corresponds to a predicted 6:1 selectivity for the C2 position at 80 °C. researchgate.net

In another strategy for the same natural product, a 2-iodo-5-bromo-3-methoxypyrazine intermediate was used to maximize site-selectivity in a second coupling step. semanticscholar.orgscispace.com The predictive model strongly supports this choice, calculating a ΔΔG‡OA of 23.2 kJ mol⁻¹ between the two Ar–Br positions in the pyrazine-indole intermediate, which is consistent with the high selectivity observed experimentally. rsc.org The model could also predict that using a corresponding 5-chloropyrazine intermediate would result in much lower selectivity, likely leading to overreaction and reduced yield. rsc.org

Table 1: Predicted Selectivity in Cross-Coupling Reactions for Dragmacidin D Synthesis Intermediates

| Pyrazine Intermediate | Competing Positions | Predicted ΔΔG‡OA (kJ mol⁻¹) | Predicted Selectivity (at 80 °C) | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-3-methoxypyrazine | C2-Br vs. C5-Br | 5.1 | ~6 : 1 | rsc.orgresearchgate.net |

| Pyrazine-indole intermediate (from 2-iodo-5-bromo-3-methoxypyrazine) | Ar-Br (Pyrazine) vs. Ar-Br (Indole) | 23.2 | High | rsc.org |

| Hypothetical 5-chloro-pyrazine-indole intermediate | Ar-Cl (Pyrazine) vs. Ar-Br (Indole) | <5 | Low (~6 : 1) | rsc.org |

Ligand and Catalyst Effects on Oxidative Addition to this compound

The choice of ligand and catalyst is paramount in controlling the outcome of transition metal-catalyzed reactions involving this compound and its analogs. Oxidative addition of the aryl-bromide bond to a low-valent metal center, typically palladium(0), is the initial and often rate-determining step in cross-coupling reactions like Suzuki, Stille, and Heck. researchgate.net The electronic and steric properties of the ligands coordinated to the metal center directly influence the feasibility and rate of this step.

In the Suzuki coupling of 2,5-dibromo-3-methoxypyrazine with tosyl-protected indolylboronic acids, exclusive formation of the 2-arylated product was observed. researchgate.netrsc.org This high regioselectivity is attributed to the "assisting" effect of the ortho-methoxy group, which is thought to coordinate to the palladium catalytic center, directing the oxidative addition to the adjacent C-Br bond. researchgate.net

Table 2: Influence of Catalytic Systems on Pyrazine Reactivity

| Pyrazine Substrate | Reaction Type | Catalyst/Ligand System | Key Observation | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-3-methoxypyrazine | Suzuki Coupling | Palladium catalyst | Regioselective C-2 arylation due to directing effect of the C-3 methoxy group. | researchgate.netrsc.org |

| Aryl Halides (General) | Direct Arylation | Pd(OAc)₂ / bipy-6-OH / PCy₃ | A bimetallic system where different ligand/catalyst combinations perform distinct roles (oxidative addition vs. C-H activation), enabling milder reaction conditions. | uva.es |

Other Functional Group Transformations and Derivatization Reactions

The bromine atom in this compound serves as a versatile handle for a wide range of functional group transformations, making it a key building block in the synthesis of more complex molecules.

Cross-Coupling Reactions: The most prominent reactions are palladium-catalyzed cross-couplings. As previously discussed, Suzuki-Miyaura coupling is highly effective. For example, reacting 2,5-dibromo-3-methoxypyrazine with arylboronic acids under palladium catalysis leads to mono-arylated products with high regioselectivity. researchgate.netrsc.org However, attempts to introduce a second indole (B1671886) unit by repeating the Suzuki reaction on the resulting 2-indolyl-5-bromo-3-methoxypyrazine have been reported to fail, suggesting deactivation of the second bromine position after the initial coupling. researchgate.net

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. While specific examples for this compound are not detailed in the provided literature, related bromopyrazines undergo substitution with nucleophiles such as amines and thiols. For instance, in related trifluoromethoxypyrazines, substitution of a halogen by N-nucleophiles can be achieved under Buchwald-Hartwig amination conditions. mdpi.com

Derivatization to Pyrazinones: this compound is structurally related to 2(1H)-pyrazinones, which are important scaffolds in medicinal chemistry and can be used as precursors to methoxypyrazines. rsc.orgnih.gov For example, 3-alkyl-2(1H)-pyrazinones can be synthesized and subsequently methylated (e.g., with diazomethane) to yield 3-alkyl-2-methoxypyrazines. rsc.orgnih.gov Furthermore, derivatization of substituted 2(1H)-pyrazinones, such as 5-bromo-2(1H)-pyrazinone, can be achieved through reactions like Suzuki-Miyaura cross-coupling to introduce aryl groups at the C-5 position. rsc.org

Table 3: Summary of Derivatization Reactions

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | 2-Aryl-3-methoxypyrazines | researchgate.netrsc.org |

| Nucleophilic Substitution | Amines, thiols, alkoxides | 2-Substituted-3-methoxypyrazines | |

| Methylation of Pyrazinones | Diazomethane (B1218177) on a 3-alkyl-2(1H)-pyrazinone precursor | 3-Alkyl-2-methoxypyrazines | rsc.orgnih.gov |

Applications of 2 Bromo 3 Methoxypyrazine in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediate Synthesis

The pyrazine (B50134) moiety is a common scaffold in many biologically active compounds and approved drugs. researchgate.netnih.gov Consequently, functionalized pyrazines like 2-Bromo-3-methoxypyrazine are highly sought-after intermediates in medicinal chemistry for the development of new therapeutic agents. chemimpex.com The compound's utility stems from the ability of its bromine atom to participate in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. rsc.org

Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.com Halogenated pyrazines are particularly important as they serve as key precursors for more complex drug candidates. lookchem.com this compound and its analogues are utilized in the synthesis of novel molecules with therapeutic potential. For instance, the closely related compound 5-Bromo-3-methoxypyrazin-2-amine is a key intermediate in the development of anti-cancer agents and antibiotics. chemimpex.com

Research has demonstrated the use of brominated methoxypyrazines in creating complex heterocyclic systems for drug discovery. In one example, scientists used a bromomethoxypyrazine derivative to construct the B-ring of novel gamma-secretase modulators, which are a class of molecules investigated for the treatment of Alzheimer's disease. nih.gov Furthermore, the antiviral drug Favipiravir, which has a pyrazine core, highlights the importance of this heterocyclic system in antiviral research, and efficient synthetic routes often rely on functionalized pyrazine precursors. jyu.fi

The strategic placement of the bromo and methoxy (B1213986) groups on the pyrazine ring allows for selective and controlled derivatization to build complex, biologically active scaffolds. The bromine atom provides a reactive site for introducing molecular diversity through various C-C and C-N bond-forming reactions.

The Suzuki-Miyaura coupling is a powerful tool for this purpose. For example, the related compound 2,5-dibromo-3-methoxypyrazine (B1588872) has been shown to undergo selective Suzuki coupling reactions. rsc.orgresearchgate.net It can be coupled with protected indolylboronic acids to generate bis-indolylpyrazines, a scaffold of interest in medicinal chemistry. rsc.orgresearchgate.net The methoxy group in these reactions can direct the regioselectivity of the coupling, demonstrating how the substituents on the pyrazine ring work in concert to control the synthetic outcome. researchgate.net Such coupling reactions are pivotal in creating libraries of compounds for screening against various biological targets, including protein kinases and other enzymes implicated in disease. tandfonline.comrsc.org

Table 1: Examples of Coupling Reactions with Brominated Pyrazines

| Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-dibromo-3-methoxypyrazine | Tosyl-protected indolylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mono-indolyl pyrazine | researchgate.net |

| 2-Bromo-5-indolyl-3-methoxypyrazine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-indolyl pyrazine | researchgate.net |

| 2-Amino-5-bromopyrazine | Methoxy- and chloropyridyl boronic acids | Pd(PPh₃)₄, various bases | Pyrazine-containing heterobiaryls | rsc.org |

| 5-Bromoimidazo[1,2-a]pyrazines | Imidazoleboronic acid | Not specified | Imidazole-substituted imidazopyrazine | tandfonline.comrsc.org |

Precursor for Pyrazine-Based Drug Candidates (e.g., anti-cancer agents, antibiotics, antivirals)

Intermediate in Agrochemical Development

The application of pyrazine chemistry extends into the agrochemical sector. Pyrazine derivatives are used to formulate pesticides and herbicides designed to improve crop yields and offer protection against various pests. chemimpex.com The structural features of this compound make it a suitable starting point for the synthesis of new agrochemical candidates. The introduction of a pyrazine ring can influence the lipophilicity, metabolic stability, and mode of action of a potential pesticide or herbicide. While specific public-domain examples detailing the direct use of this compound in commercial agrochemicals are scarce, the established role of halogenated heterocycles as key building blocks in this industry suggests its potential in this area. chemimpex.com

Role in the Synthesis of Advanced Materials and Specialty Chemicals

The pyrazine ring is not only a pharmacophore but also a useful component in materials science due to its electron-deficient nature and rigid planar structure. These properties are desirable for creating novel materials with specific electronic and optical characteristics. The functional handles on this compound allow it to be incorporated into larger conjugated systems.

Research into pyrazine-containing polymers and extended arylene systems has demonstrated their potential use in electronic materials. rsc.org For instance, Suzuki coupling reactions involving di-brominated pyrazines have been employed to synthesize linear pentaarylene systems that include a central pyrazine core. rsc.org These materials are of interest for their potential applications in organic electronics. The ability to precisely functionalize the pyrazine starting material, such as with the methoxy group in this compound, allows for the fine-tuning of the electronic properties of the final material.

Contributions to Natural Product Synthesis via Pyrazine Derivatization

Many pyrazine derivatives are found in nature, often contributing to the characteristic aromas of various foods and plants. researchgate.net For example, 2-isobutyl-3-methoxypyrazine (B1223183) is a well-known flavor component that gives bell peppers their distinctive scent. rsc.orgnih.gov Synthetic chemists have developed routes to these and other related natural products, often utilizing pyrazinone or halogenated pyrazine intermediates.

The synthesis of 2-methoxy-3-alkylpyrazines, which are analogues of the bell pepper compound, can be achieved from pyrazinone precursors that are subsequently halogenated and then subjected to substitution and coupling reactions. rsc.orgnih.gov The structure of this compound makes it an ideal precursor for creating variations of these natural products, allowing for the exploration of structure-activity relationships in the field of flavors and fragrances. dur.ac.uk Furthermore, pyrazine rings have been incorporated into derivatives of other natural products to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 2 Bromo 3 Methoxypyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-bromo-3-methoxypyrazine. Through the analysis of various NMR experiments, researchers can map out the connectivity and chemical environment of each atom within the molecule.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial characterization of this compound.

In the ¹H NMR spectrum, the protons on the pyrazine (B50134) ring typically appear as distinct signals. For instance, a singlet observed around 8.30 ppm can be attributed to the proton at the C4 position. The methoxy (B1213986) group protons (-OCH₃) characteristically present as a sharp singlet at approximately 3.95 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms in the pyrazine ring and the methoxy group resonate at specific chemical shifts. For example, in a related compound, 2-bromo-2-methylpropane, the carbon attached to the bromine atom shows a chemical shift of around 62.5 ppm, while the methyl carbons appear at about 36.4 ppm. docbrown.info While direct spectral data for this compound is not extensively published, analogies with similar structures like 2-bromo-6-methoxypyridine, which shows carbon signals in the aromatic region and a methoxy carbon signal, are informative. spectrabase.com

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| This compound | ¹H | ~8.30 | Singlet | H-5/H-6 |

| ¹H | ~3.95 | Singlet | -OCH₃ | |

| 2-Bromo-2-methylpropane docbrown.info | ¹³C | 62.5 | Singlet | C-Br |

| ¹³C | 36.4 | Singlet | -CH₃ | |

| 2-Bromo-3-methylpyridine chemicalbook.comchemicalbook.com | ¹H & ¹³C | Referenced for general spectral characteristics of similar heterocyclic systems. |

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. In a molecule like this compound, COSY would confirm the relationship between adjacent protons on the pyrazine ring, if any were present. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already identified proton signals. For example, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal.

These 2D NMR techniques, when used in combination, provide a detailed and robust structural elucidation of this compound. numberanalytics.come-bookshelf.de

Multinuclear NMR for Heteroatom Analysis

While ¹H and ¹³C are the most common nuclei studied, NMR is not limited to them. Multinuclear NMR can provide direct information about other NMR-active nuclei, such as ¹⁴N and ¹⁵N, which are present in the pyrazine ring. man.ac.uk Although less common due to lower sensitivity and other technical challenges, ¹⁵N NMR could offer direct insight into the electronic environment of the nitrogen atoms within the heterocyclic ring. nih.govrsc.org Furthermore, while bromine has two NMR-active isotopes (⁷⁹Br and ⁸¹Br), their quadrupolar nature often leads to very broad signals, making them difficult to observe in standard solution-state NMR.

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to quantify its presence in a sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of this compound (C₅H₅BrN₂O). The theoretical monoisotopic mass of this compound is approximately 187.95853 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly resolved in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 188.96581 |

| [M+Na]⁺ | 210.94775 |

| [M-H]⁻ | 186.95125 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column. Different components of the sample travel through the column at different rates, allowing for their separation. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This technique is invaluable for several reasons:

Purity Assessment : GC-MS can be used to determine the purity of a this compound sample by separating it from any impurities or byproducts from a chemical synthesis. The relative peak areas in the resulting chromatogram can provide a semi-quantitative measure of purity.

Volatile Analysis : Given that methoxypyrazines are known for their potent aromas and volatility, GC-MS is the method of choice for their analysis in various matrices, such as in food and beverage products where they can act as flavor compounds. openagrar.de

Confirmation of Identity : The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the compound. informaticsjournals.co.in

The use of sensitive and selective instrumental techniques like GC-MS is necessary for the identification and monitoring of trace amounts of such compounds. openagrar.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Non-Volatiles

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For this compound, the IR and Raman spectra would be characterized by vibrational modes associated with the pyrazine ring, the methoxy group, and the carbon-bromine bond. Based on data from related pyrazine derivatives and halogenated aromatic compounds, the expected key vibrational frequencies can be predicted. nanoient.orguantwerpen.betandfonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (methoxy) | 2850 - 2960 | IR, Raman |

| C=N and C=C ring stretching | 1400 - 1600 | IR, Raman |

| C-O stretch (methoxy) | 1000 - 1300 | IR |

The pyrazine ring vibrations would give rise to a series of characteristic bands. The C-O stretching of the methoxy group is expected to be a strong band in the IR spectrum. The C-Br stretching vibration is typically found in the lower frequency region of the mid-IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible scientific literature. However, if a suitable single crystal of the compound were grown, X-ray diffraction analysis would reveal:

The planarity of the pyrazine ring.

The precise bond lengths of the C-Br, C-O, C-N, and C-C bonds.

The bond angles within the pyrazine ring and of the substituents.

The conformation of the methoxy group relative to the pyrazine ring.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or π-π stacking.

While experimental data is not available, X-ray diffraction has been successfully used to determine the structures of other pyrazine derivatives, demonstrating its utility in unambiguously confirming molecular structures in the solid state. Current time information in Bangalore, IN.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Methoxypyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of 2-bromo-3-methoxypyrazine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. By calculating features such as molecular orbital energies and electrostatic potentials, researchers can identify the most likely sites for electrophilic or nucleophilic attack, thereby predicting the molecule's chemical behavior in reactions. nih.gov

For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. nih.gov In a study on substituted amides of pyrazine-2-carboxylic acids, descriptors derived from DFT calculations, including LUMO energy and molecular surface electrostatic potentials, were used to understand their cytotoxicities. brieflands.com

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. ijournalse.org It offers a balance between accuracy and computational cost, making it suitable for studying the mechanisms of complex chemical reactions involving pyrazine (B50134) derivatives. bendola.com DFT calculations can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.

DFT studies on related pyrazine compounds have been used to:

Predict reaction sites: In the synthesis of 2-amino-5-bromo-3-ethoxypyrazine, DFT calculations can show that the C3 position is more favorable for nucleophilic substitution than the C5 position, due to a lower activation energy barrier.

Elucidate substituent effects: The electron-withdrawing or donating nature of substituents on the pyrazine ring significantly influences its reactivity. DFT is used to model charge distribution and predict how these groups activate or deactivate the ring towards certain reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Validate molecular structures: The optimized geometries obtained from DFT calculations can be compared with experimental data, such as from X-ray crystallography, to confirm the proposed structures of newly synthesized molecules. bendola.comresearchgate.net

For example, DFT calculations using the B3LYP functional have been employed to investigate the stereochemistry and chemical reactivity of pyrazine carboxamide and its platinum complexes. bendola.com These calculations provide optimized structures and global chemical reactivity descriptors derived from HOMO and LUMO energies. bendola.com Similarly, studies on other substituted pyrazines have used DFT to compute properties like proton affinity and ionization energy, which are crucial for understanding their behavior in techniques like chemical ionization mass spectrometry. researchgate.netchemrxiv.org

Table 1: Calculated Global Reactivity Descriptors for a Pyrazine Carboxamide (PCA) Ligand using DFT

| Descriptor | Value | Definition |

| HOMO Energy | -7.12 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.01 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.11 eV | LUMO - HOMO; relates to chemical reactivity |

| Ionization Potential (I) | 7.12 eV | -HOMO; energy required to remove an electron |

| Electron Affinity (A) | 2.01 eV | -LUMO; energy released when an electron is added |

| Electronegativity (χ) | 4.57 eV | (I + A) / 2; measures the power to attract electrons |

| Chemical Hardness (η) | 2.56 eV | (I - A) / 2; measures resistance to charge transfer |

| Softness (S) | 0.20 eV⁻¹ | 1 / (2η); reciprocal of hardness |

| Electrophilicity Index (ω) | 4.07 eV | χ² / (2η); measures electrophilic power |

Data adapted from a DFT study on a pyrazine carboxamide ligand. bendola.com The specific values for this compound would require a dedicated calculation.

Computational methods, particularly DFT, are also invaluable for predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, it is possible to simulate infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net These predicted spectra can be compared with experimental results to aid in the structural elucidation and assignment of spectral bands. researchgate.net

For instance, quantum chemical calculations on pyrazine and its chloro-derivatives have been used to assign vibrational fundamentals by computing the force field and optimized geometry. researchgate.net In a study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, DFT was used to calculate harmonic vibrational frequencies, which were then compared to experimental FT-IR and FT-Raman spectra. nih.gov Similarly, the electronic spectra of pyrazine derivatives have been simulated using Time-Dependent DFT (TD-DFT) to explore their electronic properties. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules or biological macromolecules. nih.govnih.gov

For pyrazine derivatives, MD simulations can reveal:

Conformational Preferences: The methoxy (B1213986) group in this compound can rotate, and MD simulations can determine the preferred orientations (conformers) of this group relative to the pyrazine ring and the energetic barriers between them.

Solvent Interactions: MD can model how the molecule interacts with water or other solvents, providing insight into its solubility and the structure of the solvent shell around it.

Binding Dynamics: When a pyrazine derivative binds to a protein, MD simulations can explore the stability of the binding pose, the flexibility of the ligand within the binding pocket, and the role of specific intermolecular interactions over time. nih.gov

A notable example is the long-timescale MD simulations of the mouse major urinary protein in complex with the pheromone 2-isobutyl-3-methoxypyrazine (B1223183). nih.gov These simulations provided a comprehensive picture of how ligand binding modulates the protein's structure and dynamics, revealing that the bound ligand retains significant rotational freedom within the binding cavity. nih.gov Another study used MD simulations to investigate the effects of pressure on the stability of porcine odorant-binding protein with and without 2-isobutyl-3-methoxypyrazine bound. nih.gov

Docking Studies and Ligand-Receptor Interactions of Pyrazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japsonline.com This method is central to drug discovery and medicinal chemistry for screening virtual libraries of compounds and predicting their binding affinity to a biological target. bibliomed.org

Docking studies involving pyrazine derivatives have been instrumental in identifying potential new therapeutic agents. For example, in a search for inhibitors of PIM-1 kinase, a drug target for cancer, docking studies were performed on 3-(pyrazin-2-yl)-1H-indazole derivatives. japsonline.combibliomed.org The results identified key amino acid residues (such as Glu171, Glu121, and Lys67) that are crucial for the ligand-receptor interactions through hydrogen bonding. japsonline.combibliomed.org

In another study, thiazolidinone-pyrazine derivatives were evaluated as potential HIV entry inhibitors by docking them against the CXCR4 co-receptor. benthamdirect.com These in-silico studies help to prioritize compounds for synthesis and biological testing based on their predicted binding scores and interaction patterns. benthamdirect.com Similarly, pyrazine carboxamide derivatives were docked against the bacterial enzyme DNA gyrase to understand their antibacterial activity. mdpi.com

Table 2: Example of Pyrazine Derivatives in Docking Studies

| Pyrazine Derivative Class | Target Protein | Therapeutic Area | Key Findings from Docking |

| 3-(Pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | Cancer | Identified key hydrogen bond interactions with residues Glu171, Glu121, and Lys67 in the catalytic pocket. japsonline.combibliomed.org |

| Thiazolidinone-pyrazines | CXCR4 Co-receptor | HIV | Showed potential as entry inhibitors, guiding selection of molecules with good binding affinity and pharmacokinetic profiles. benthamdirect.com |

| Pyrazine Carboxamides | DNA Gyrase | Antibacterial | Revealed binding interactions within the active site of the bacterial enzyme. mdpi.com |

| Pyrazine-2-carboxylic acid derivatives | GlcN-6-P synthase | Antimicrobial | Predicted that inhibition of the enzyme may be responsible for the observed antibacterial activity. rjpbcs.com |

These computational approaches—quantum mechanics, molecular dynamics, and docking—provide a multi-scale framework for investigating this compound and related compounds. They offer deep insights into molecular properties and interactions that are often difficult to access through experimental means alone.

Environmental Chemistry and Degradation Pathways of Substituted Methoxypyrazines

Stability Profiles under Environmental Stressors (e.g., UV, Oxidation)

The stability of substituted methoxypyrazines, such as 2-bromo-3-methoxypyrazine, in the environment is a critical factor in determining their persistence and potential impact. Environmental stressors like ultraviolet (UV) radiation and oxidative conditions can significantly influence their degradation.

UV Stability:

The effect of UV light on methoxypyrazines is complex and appears to vary depending on the specific compound and the environmental matrix.

Photodegradation: Several studies have indicated that methoxypyrazines are sensitive to photodegradation. tdx.cat Exposure to sunlight, particularly before the veraison stage in grapes, has been shown to reduce the concentration of 3-isobutyl-2-methoxypyrazine (IBMP). nih.govnih.gov This suggests that UV radiation plays a role in the breakdown of this compound. The color of storage containers can also affect the rate of degradation, with MPs in clear glass bottles degrading more rapidly when exposed to light compared to those in green or amber bottles. tdx.cat

Contradictory Findings: Conversely, some research suggests that UV light may not have a significant impact on the concentration of methoxypyrazines in certain contexts, such as in wine. nih.gov This indicates that the effectiveness of UV degradation may be influenced by the presence of other compounds that can act as photosensitizers or quenchers.

Oxidative Stability:

Oxidative processes are another key factor in the degradation of pyrazine (B50134) derivatives.

Susceptibility to Oxidation: Pyrazine rings can be susceptible to oxidative degradation. chemrxiv.org For example, 2,5-dimethylpyrazine (B89654) is known to be oxidized under normal environmental conditions. mdpi.com Mechanistic studies on pyrazine-based antiviral drugs have revealed that they can be degraded by superoxide (B77818) via a proton-coupled electron transfer (PCET) mechanism. chemrxiv.org This suggests that similar oxidative pathways could occur in the environment, leading to the breakdown of methoxypyrazines.

Thermal Decomposition: Thermal analysis of some pyrazine-2-carboxylic acid derivatives has shown that they undergo decomposition at elevated temperatures, with the final product being metal oxides in the case of metal complexes. chempap.orgrsc.org While not a direct measure of environmental stability, this indicates that the pyrazine ring can be broken down under certain energetic conditions.

The stability of a specific compound like this compound under these stressors would depend on its unique chemical structure, including the presence and position of the bromo and methoxy (B1213986) substituents, which can influence its reactivity.

Interactive Data Table: Stability of Methoxypyrazines under Environmental Stressors

| Stressor | Compound Example | Observed Effect | Reference(s) |

| UV Light | 3-Isobutyl-2-methoxypyrazine (IBMP) | Concentration decreases with sunlight exposure, especially pre-veraison in grapes. | nih.govnih.gov |

| UV Light | Methoxypyrazines in wine | No significant effect on concentration observed in some studies. | nih.gov |

| Oxidation | 2,5-Dimethylpyrazine (2,5-DMP) | Can be oxidized under normal environmental conditions. | mdpi.com |

| Oxidation | Pyrazine antiviral drugs | Degraded by superoxide via proton-coupled electron transfer (PCET). | chemrxiv.org |

| Light & Storage | Methoxypyrazines in bottles | Degrade more rapidly in clear glass than in green or amber glass when exposed to light. | tdx.cat |

Advanced Analytical Techniques for Degradation Product Identification in Complex Matrices

Identifying the degradation products of substituted methoxypyrazines in complex environmental matrices requires highly sensitive and specific analytical techniques. The low concentrations at which these compounds and their byproducts often occur necessitate methods that can detect and quantify them at trace levels.

Chromatographic Techniques:

Gas chromatography (GC) and liquid chromatography (LC) are the cornerstones of separation for pyrazine analysis. tut.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the characterization of alkylpyrazines and their derivatives. researchgate.net Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that allows for the extraction and concentration of volatile pyrazines from a sample before GC-MS analysis. nih.govifpenergiesnouvelles.fr Multidimensional GC-MS (MDGC-MS) provides enhanced separation power for complex samples. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful tool for the sensitive quantification of methoxypyrazines and their degradation products. semanticscholar.org This technique is particularly useful for less volatile or thermally labile compounds that are not well-suited for GC analysis.

Mass Spectrometry for Identification:

Mass spectrometry provides crucial structural information for identifying unknown degradation products.

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) MS and Orbitrap MS provide highly accurate mass measurements, which can help determine the elemental composition of degradation products. researchgate.netrsc.org

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting product ions, MS/MS can provide detailed structural information, aiding in the elucidation of the degradation pathway. semanticscholar.org

Spectroscopic Techniques:

Spectroscopic methods are also employed to characterize pyrazine derivatives and their transformation products.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the parent compound and its degradation products, providing insights into the chemical changes that have occurred. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the complete chemical structure of isolated degradation products. rsc.org

Data Processing and Software:

Advanced software is often used to process the large datasets generated by these techniques and to help identify target compounds in complex chromatograms. chromatographyonline.com

Interactive Data Table: Analytical Techniques for Pyrazine Degradation Products

| Analytical Technique | Abbreviation | Common Application | Reference(s) |

| Gas Chromatography-Mass Spectrometry | GC-MS | Widely used for the analysis of volatile pyrazine derivatives. | researchgate.net |

| Headspace Solid-Phase Microextraction | HS-SPME | Sample preparation for concentrating volatile pyrazines. | nih.govifpenergiesnouvelles.fr |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Sensitive quantification of methoxypyrazines and their degradation products. | semanticscholar.org |

| Multidimensional Gas Chromatography-Mass Spectrometry | MDGC-MS | Enhanced separation of compounds in complex matrices. | researchgate.net |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups in degradation products. | rsc.orgnih.gov |

Environmental Impact and Mitigation Strategies for Pyrazine-Derived Compounds

The environmental impact of pyrazine-derived compounds is an area of growing interest, particularly as they are used in various industries, including food and agriculture. mdpi.cominchem.org While some pyrazines are naturally occurring, their introduction into the environment from industrial sources warrants consideration of their potential effects and strategies for mitigation.

Environmental Impact:

Ecotoxicity: Some N-heterocyclic compounds, which can be formed as byproducts in certain industrial processes involving sugars and ammonia, have shown ecotoxic effects. acs.org Studies have demonstrated that certain pyrazine derivatives can inhibit the growth of algae. acs.org However, the toxicity of many pyrazine compounds is considered to be low. researchgate.netoup.com For instance, 2,5-bis(1-methylethyl)-pyrazine is considered to have relatively low mammalian toxicity. oup.com

Persistence and Bioaccumulation: The persistence of pyrazine derivatives in the environment depends on their susceptibility to degradation. researchgate.net Compounds that are resistant to abiotic and biotic degradation may persist in soil and water. The potential for bioaccumulation is also a consideration, although for many pyrazines that undergo metabolism, this risk is likely low. inchem.org

Mitigation Strategies:

Several strategies can be employed to minimize the environmental impact of pyrazine-derived compounds, particularly in the context of chemical manufacturing and use.

Green Chemistry Principles: Adopting green chemistry principles in the synthesis of pyrazine derivatives can reduce waste and the use of hazardous substances. alliedacademies.org This includes designing more efficient reactions and using environmentally benign catalysts. tandfonline.com

Waste Treatment: Implementing advanced wastewater treatment technologies can effectively remove pyrazine compounds and their degradation products from industrial effluents. alliedacademies.org Techniques such as activated carbon adsorption and biological treatment methods are viable options. alliedacademies.org

Process Optimization: In food processing, where pyrazines are often formed during heating, modifying reaction conditions can help control their formation. researchgate.net For example, high-pressure processing or the addition of phenolic compounds can suppress the Maillard reaction, thereby reducing the generation of pyrazines and other potentially harmful byproducts. researchgate.net

Best Management Practices: In agriculture, where methoxypyrazines are naturally present in some crops, viticultural practices like canopy management and leaf removal can help reduce their levels in grapes, thereby minimizing their transfer to wine. nih.gov

By understanding the environmental fate of pyrazine derivatives and implementing proactive mitigation strategies, it is possible to minimize their potential negative impacts.

Interactive Data Table: Mitigation Strategies for Pyrazine-Derived Compounds

| Mitigation Strategy | Description | Application Context | Reference(s) |

| Green Chemistry | Designing chemical processes to reduce waste and hazardous substance use. | Chemical Synthesis | alliedacademies.orgtandfonline.com |

| Advanced Wastewater Treatment | Using technologies like activated carbon to remove pollutants from effluent. | Industrial Discharge | alliedacademies.org |

| Process Optimization | Modifying reaction conditions to control the formation of pyrazines. | Food Processing | researchgate.net |

| Best Management Practices | Implementing agricultural techniques to manage natural pyrazine levels. | Viticulture | nih.gov |

| Pollution Prevention | Minimizing waste generation through recycling and closed-loop systems. | Chemical Manufacturing | alliedacademies.org |

Structure Activity Relationship Sar and Derivative Studies of Pyrazine Scaffolds

Systematic Modification of the 2-Bromo-3-methoxypyrazine Core

The this compound molecule serves as a versatile starting point for a multitude of chemical transformations. The bromine atom at the 2-position and the methoxy (B1213986) group at the 3-position are key functional groups that can be systematically modified to generate a library of derivatives.

The bromine atom is a particularly reactive site, readily participating in nucleophilic substitution and cross-coupling reactions. Nucleophiles such as amines, thiols, and alkoxides can displace the bromine, leading to the formation of a wide array of substituted pyrazines. Furthermore, the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Stille couplings, which are instrumental in creating carbon-carbon bonds and introducing complex organic moieties.

The methoxy group at the 3-position also offers opportunities for modification. While it is generally less reactive than the bromine atom, it can be oxidized to yield corresponding aldehydes or acids. Additionally, the pyrazine (B50134) ring itself can undergo reduction under specific conditions to form dihydropyrazine (B8608421) derivatives.

A common strategy for modifying the core involves the sequential manipulation of these functional groups. For instance, the bromine atom can be substituted first, followed by modification of the methoxy group or the pyrazine ring. This stepwise approach allows for precise control over the final structure of the derivative.

Correlation of Structural Features with Modulated Chemical Reactivity

The chemical reactivity of this compound and its derivatives is intrinsically linked to their structural features. The electron-withdrawing nature of the pyrazine ring, coupled with the electronic effects of the bromo and methoxy substituents, dictates the molecule's susceptibility to various reactions.

The bromine atom at the 2-position significantly influences the reactivity of the pyrazine ring. Its electron-withdrawing properties make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. This is a key factor in the facile displacement of the bromine atom by nucleophiles. The position of substituents on the pyrazine ring has a strong effect on thermolysis rates. sci-hub.se

Investigation of Pyrazine Ring Substituent Effects on Synthetic Pathways

The nature and position of substituents on the pyrazine ring profoundly impact the available synthetic pathways. The reactivity of halopyrazines, for instance, is significantly influenced by the presence of other functional groups. Electron-donating groups on the pyrazine ring generally necessitate more forceful conditions for nucleophilic exchange reactions. thieme-connect.de

The synthesis of various pyrazine derivatives often involves a multi-step process, starting from a substituted pyrazine core. For example, the synthesis of certain bioactive molecules may begin with the dibromination of 2-aminopyrazine (B29847), followed by the selective displacement of one bromine atom with sodium methoxide (B1231860). worktribe.comsci-hub.se The remaining bromine can then be removed through hydrogenation, and subsequent reactions can be carried out on the amino and methoxy groups. worktribe.com

The choice of synthetic route is also dictated by the desired final product. For the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, a common strategy involves the regioselective bromination of a disubstituted imidazo[1,2-a]pyrazine framework. Similarly, the synthesis of Current time information in Bangalore, IN.triazolo[4,3-a]pyrazine derivatives often starts with a commercially available dichloropyrazine, which undergoes a series of nucleophilic substitution and cyclization reactions. nih.gov

The following table summarizes the effect of different substituents on the synthetic pathways of pyrazine derivatives:

| Substituent | Position | Effect on Synthetic Pathway |

| Bromo | 2 | Facilitates nucleophilic substitution and cross-coupling reactions. |

| Methoxy | 3 | Modulates electronic properties and can direct electrophilic substitution. thieme-connect.de |

| Amino | 2 | Can be a site for further functionalization, such as sulfonylation. worktribe.com |

| Chloro | 2, 3 | Can be displaced by nucleophiles. nih.gov |

| Trifluoromethyl | 5 | Electron-withdrawing group that influences reactivity and lipophilicity. |

Design and Synthesis of Novel Pyrazine Derivatives with Tailored Properties

The understanding of structure-activity relationships and substituent effects on pyrazine reactivity enables the rational design and synthesis of novel derivatives with specific, tailored properties. By strategically selecting and positioning functional groups, chemists can create molecules with desired electronic, optical, or biological activities.

For example, in the development of new pharmaceutical compounds, the pyrazine scaffold is often decorated with various substituents to optimize its binding affinity to a specific biological target. The synthesis of novel imidazo[1,2-a]pyrazine derivatives with antioxidant and antimicrobial properties involved the introduction of different substituents at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework.

In the field of materials science, pyrazine derivatives are utilized in the synthesis of novel materials with specific electronic or optical properties. The introduction of different substituents can alter the energy levels of the molecular orbitals, leading to changes in the material's absorption and emission spectra. nih.gov

The synthesis of these tailored derivatives often involves multi-step reaction sequences. A study on the synthesis of novel dual c-Met/VEGFR-2 inhibitors involved the creation of Current time information in Bangalore, IN.triazolo[4,3-a]pyrazine derivatives through a series of nucleophilic substitution, cyclization, and coupling reactions. nih.gov Similarly, the synthesis of 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (B1328236) derivatives with potential antimicrobial activity was achieved through the reaction of a pyrazine-containing starting material with aliphatic anhydrides. rjptonline.org

The following table provides examples of novel pyrazine derivatives and their tailored properties:

| Derivative | Key Structural Features | Tailored Property |

| Imidazo[1,2-a]pyrazines | Substitutions at C2, C3, and C8 | Antioxidant and antimicrobial activity |

| Current time information in Bangalore, IN.Triazolo[4,3-a]pyrazines | Fused triazole and pyrazine rings | Dual c-Met/VEGFR-2 kinase inhibition nih.gov |

| 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amines | Pyrazine linked to an oxadiazole ring | Antibacterial and antifungal activity rjptonline.org |

| A-ring fused steroidal pyrazines | Pyrazine ring fused to a steroid nucleus | Anticancer activity nih.gov |

Q & A

Q. What are the key considerations in designing stability studies for this compound under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.